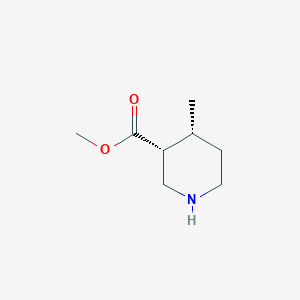

methyl (3R,4R)-4-methylpiperidine-3-carboxylate

Description

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a methyl group at the 4-position and a methyl ester at the 3-position of the piperidine ring. This compound is often synthesized via catalytic hydrogenation of pyridine precursors, such as methyl 4-methylnicotinate, using PtO₂ in acetic acid, yielding a diastereomeric mixture (70:30 ratio of 3R,4R and 3S,4S isomers) . It serves as a key intermediate in pharmaceutical synthesis, including analogs of κ-opioid receptor antagonists like JDTic .

Properties

IUPAC Name |

methyl (3R,4R)-4-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-methylpiperidine-3-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step . The esterification step can be carried out using reagents like methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights structural differences among methyl (3R,4R)-4-methylpiperidine-3-carboxylate and related compounds:

Physicochemical Properties

- Melting Points : The hydrochloride salt of the target compound has a storage requirement of 2–8°C , while the chlorophenyl derivative has a predicted density of 1.157 g/cm³ .

- Solubility : Hydrochloride salts (e.g., 164323-84-6) generally exhibit higher aqueous solubility than free bases .

- Stability : Steric hindrance from aryl groups (e.g., 4-chlorophenyl) may reduce reactivity compared to alkyl-substituted analogs .

Pharmacological Relevance

For example:

Biological Activity

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Chemical Name : this compound

- Molecular Formula : C8H15NO2

- CAS Number : 1009376-67-3

- Structure : The compound features a piperidine ring with a methyl group and a carboxylate ester, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its stereochemistry allows for selective binding to enzymes and receptors, influencing metabolic pathways. Notably, it has been studied for its potential as an inhibitor or modulator of specific kinases involved in cancer progression and other diseases.

Biological Activities

-

Anticancer Properties :

- Research indicates that piperidine derivatives can exhibit significant anticancer activity. For instance, this compound has been evaluated for its inhibitory effects on the c-Met kinase, which is implicated in tumor growth and metastasis. In one study, compounds structurally similar to this derivative showed IC50 values ranging from 8.6 nM to 64.0 nM against c-Met enzymatic activity .

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Case Study: c-Met Kinase Inhibition

In a study evaluating various piperidine derivatives, this compound was found to have considerable inhibitory effects on c-Met kinase activity. The most potent analogs demonstrated IC50 values as low as 8.6 nM, indicating strong potential for therapeutic applications in cancer treatment .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to act as a precursor in creating more complex molecules that target specific biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.